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molecular formula C11H18Cl2N4 B1623593 4,6-Dichloro-N-(1,1,3,3-tetramethylbutyl)-1,3,5-triazin-2-amine CAS No. 72058-41-4

4,6-Dichloro-N-(1,1,3,3-tetramethylbutyl)-1,3,5-triazin-2-amine

Cat. No. B1623593
M. Wt: 277.19 g/mol
InChI Key: HPFWYRKGZUGGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06469165B1

Procedure details

Into a flask, 20 grams of water, 50.0 grams (0.271 mole) of cyanuric chloride and 125 grams of a mixed xylene were charged and 35.9 grams (0.278 mole) of 1,1,3,3-tetramethylbutylamine was slowly and dropwise added into the mixture while keeping the temperature at 8-10° C. Then, 55.5 grams of a 20% aqueous hydroxide solution was slowly and dropwise added into the mixture while keeping the temperature at 8-10C. After the reaction was complete, the oil (organic) and water phases were separated and the water phase was separated off to obtain a xylene solution of 2,4-dichloro-6-(1,1,3,3-tetramethylbutylamino)-1,3,5-triazine.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
solvent
Reaction Step One
Quantity
35.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[N:2]1[C:9]([Cl:10])=[N:8][C:6](Cl)=[N:5][C:3]=1[Cl:4].[CH3:11][C:12]([NH2:19])([CH3:18])[CH2:13][C:14]([CH3:17])([CH3:16])[CH3:15].[OH-]>C1(C)C(C)=CC=CC=1>[Cl:10][C:9]1[N:2]=[C:3]([Cl:4])[N:5]=[C:6]([NH:19][C:12]([CH3:18])([CH3:11])[CH2:13][C:14]([CH3:17])([CH3:16])[CH3:15])[N:8]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O
Name
Quantity
50 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
125 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
35.9 g
Type
reactant
Smiles
CC(CC(C)(C)C)(C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dropwise added into the mixture
CUSTOM
Type
CUSTOM
Details
at 8-10° C
ADDITION
Type
ADDITION
Details
dropwise added into the mixture
CUSTOM
Type
CUSTOM
Details
the oil (organic) and water phases were separated
CUSTOM
Type
CUSTOM
Details
the water phase was separated off

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)NC(CC(C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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